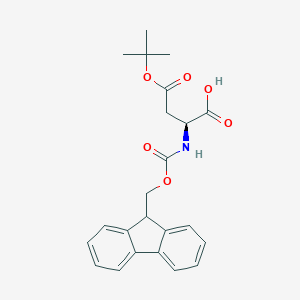

Fmoc-Asp(OtBu)-OH

Vue d'ensemble

Description

Fmoc-Asp(OtBu)-OH: is a derivative of aspartic acid, commonly used in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a tert-butyl ester (OtBu) protecting group attached to the carboxyl group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis, making this compound a valuable reagent in the creation of complex peptides and proteins .

Applications De Recherche Scientifique

Chemistry: Fmoc-Asp(OtBu)-OH is widely used in the synthesis of peptides and proteins. Its protecting groups allow for the selective formation of peptide bonds, making it a crucial reagent in the development of synthetic peptides .

Biology: In biological research, this compound is used to create peptide sequences that mimic natural proteins. These synthetic peptides are used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes .

Medicine: The compound is used in the development of peptide-based drugs. Synthetic peptides created using this compound can be designed to target specific biological pathways, offering potential treatments for various diseases .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in automated peptide synthesizers allows for the efficient and cost-effective production of these drugs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(OtBu)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the carboxyl group with the OtBu group. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient handling of large quantities of reagents. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid support, is common in industrial production .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Asp(OtBu)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The removal of the Fmoc and OtBu protecting groups is a crucial step in peptide synthesis. .

Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for OtBu removal

Coupling: DCC, DMAP, and other carbodiimides.

Major Products Formed:

Deprotected Aspartic Acid Derivatives: After deprotection, the resulting product is aspartic acid or its derivatives, which can further participate in peptide bond formation

Mécanisme D'action

The mechanism of action of Fmoc-Asp(OtBu)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the OtBu group protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The Fmoc group is removed using a base, exposing the amino group for coupling with other amino acids. The OtBu group is removed under acidic conditions, exposing the carboxyl group for further reactions .

Comparaison Avec Des Composés Similaires

Fmoc-Asp(OMe)-OH: Similar to Fmoc-Asp(OtBu)-OH but with a methyl ester protecting group instead of tert-butyl.

Fmoc-Glu(OtBu)-OH: A derivative of glutamic acid with similar protecting groups.

Fmoc-Lys(Boc)-OH: A lysine derivative with a tert-butoxycarbonyl (Boc) protecting group

Uniqueness: this compound is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. The Fmoc group offers ease of removal under mild basic conditions, while the OtBu group provides stability under a wide range of reaction conditions .

Activité Biologique

Fmoc-Asp(OtBu)-OH, or 4-tert-Butyl N-(fluoren-9-ylmethoxycarbonyl)-L-aspartate, is a protected form of the amino acid aspartic acid used extensively in peptide synthesis. Its unique structure allows for specific applications in the synthesis of peptides while minimizing side reactions, particularly aspartimide formation, which can complicate the synthesis process. This article explores the biological activity of this compound, focusing on its role in peptide synthesis, comparative studies with other derivatives, and its implications in biological systems.

- Molecular Formula : C23H25NO6

- Molecular Weight : 411.448 g/mol

- Melting Point : 148-150 °C (dec.)

- Density : 1.3±0.1 g/cm³

- Boiling Point : 620.8±55.0 °C at 760 mmHg

Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its protective group allows for selective coupling without premature deprotection, which is critical for maintaining the integrity of the peptide chain during synthesis. The t-butyl group provides steric hindrance that reduces unwanted side reactions, particularly the formation of aspartimides.

Comparative Studies

Studies comparing this compound with other derivatives like Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH highlight its effectiveness in minimizing aspartimide formation:

| Peptide Derivative | Aspartimide Formation (%) | Yield Increase (%) |

|---|---|---|

| This compound | ~1.24% | - |

| Fmoc-Asp(OMpe)-OH | ~0.4% | - |

| Fmoc-Asp(OBno)-OH | ~0.1% | +25% |

In a study involving the classic Scorpion toxin II peptide (VKDXYI), it was found that using Fmoc-Asp(OBno)-OH significantly reduced aspartimide formation compared to this compound, indicating a marked improvement in purity and yield of the target peptide .

Case Study 1: Scorpion Toxin II Peptide Synthesis

In a comparative test using resin-bound peptides treated with 20% piperidine in DMF for extended periods to simulate multiple deprotection cycles, this compound was found to produce higher levels of aspartimide compared to its counterparts. The study showed that switching to Fmoc-Asp(OBno)-OH reduced aspartimide formation to nearly undetectable levels, thereby improving the overall yield of the synthesized peptides .

Case Study 2: Synthesis Efficiency

A study on the synthesis of a peptide containing 40 amino acids demonstrated that utilizing Fmoc-Asp(OEpe)-OH instead of this compound increased product yield from 48% to 92%. This was attributed to the enhanced steric bulk provided by the t-butyl group, which further shielded the β-carbonyl group of aspartate during synthesis .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODJWPHPWBKDON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868055 | |

| Record name | 4-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-14-5, 1217468-27-3 | |

| Record name | 4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1217468-27-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Fmoc-Asp(OtBu)-OH particularly useful in peptide synthesis?

A1: this compound is designed for use in Fmoc/tBu SPPS, a common technique for creating peptides. The Fmoc group acts as a temporary protecting group for the amino terminus, while the tBu ester protects the side chain carboxyl group of aspartic acid. These protecting groups can be selectively removed under specific conditions, allowing for controlled, stepwise addition of amino acids during peptide chain assembly [, ].

Q2: What are the structural characteristics of this compound?

A2: While the exact spectroscopic data might vary between suppliers, its molecular formula is C24H27NO6 and its molecular weight is 425.48 g/mol. For detailed spectroscopic data, consult the specific supplier's documentation.

Q3: Are there challenges associated with using this compound in peptide synthesis?

A3: Yes, a known challenge is the potential for aspartimide formation during Fmoc removal, especially at elevated temperatures or with certain bases like piperidine and DBU []. This side reaction can lead to undesired byproducts and lower the yield of the desired peptide.

Q4: Are there strategies to minimize aspartimide formation when using this compound?

A4: Researchers have explored alternative protecting groups for the aspartic acid side chain to minimize aspartimide formation. For example, new t-butyl based derivatives like Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, and Fmoc-Asp(OBno)-OH have demonstrated improved resistance to aspartimide formation compared to this compound and Fmoc-Asp(OMpe)-OH [].

Q5: Beyond peptide synthesis, how else is this compound utilized in research?

A5: this compound has been used to study the self-assembly properties of modified single amino acids. Research has shown that it forms distinct morphologies depending on factors like concentration, temperature, and pH []. For instance, it assembles into rod-like structures at both low and high concentrations, and upon heating [].

Q6: How is this compound analyzed in a research setting?

A6: Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection are commonly employed to analyze this compound []. For accurate mass determination, mass spectrometry techniques like LC/UV/TOFMS are valuable [].

Q7: What are some future research directions involving this compound and similar compounds?

A7: Continued research on new aspartic acid protecting groups that minimize aspartimide formation is essential. Further exploration of the self-assembly properties of modified amino acids like this compound could lead to novel nanomaterials for applications in material science and biomedicine []. Additionally, understanding the environmental impact and degradation pathways of these compounds is crucial for responsible development and use [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.